molecular formula C29H22N2O6 B2376465 ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-57-8

ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B2376465
CAS No.: 392242-57-8
M. Wt: 494.503
InChI Key: QAKNFJOVQPCQEA-UHFFFAOYSA-N
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their presence in many natural products and drugs . The compound you mentioned is a complex derivative of indole, with additional functional groups that could potentially influence its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has an ethyl ester group (ethyl 2-methyl), a nitrobenzoyl group (4-nitrobenzoyl), and a phenyl group attached to the indole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amine. The ester could undergo hydrolysis, and the indole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitro and ester groups could impact its solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many indole derivatives interact with various enzymes and receptors in the body .

Future Directions

The study of indole derivatives is a vibrant field due to their prevalence in natural products and drugs. Future research could explore the synthesis, reactivity, and biological activity of this compound and similar derivatives .

Properties

IUPAC Name

ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylbenzo[g]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O6/c1-3-36-29(33)26-18(2)30(20-9-5-4-6-10-20)27-23-12-8-7-11-22(23)25(17-24(26)27)37-28(32)19-13-15-21(16-14-19)31(34)35/h4-17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKNFJOVQPCQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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